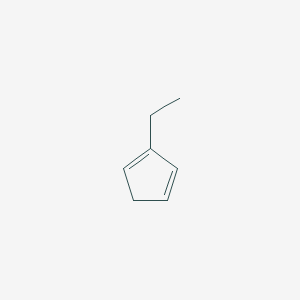

1,3-Cyclopentadiene, 2-ethyl

Description

Contextual Significance within Substituted Cyclopentadiene (B3395910) Frameworks

Substituted cyclopentadienes are a cornerstone of modern organometallic chemistry, largely due to their role as precursors to cyclopentadienyl (B1206354) ligands in metallocenes and other transition metal complexes. nist.govduke.edu The cyclopentadienyl ligand is prized for its ability to stabilize metals in various oxidation states and for its role as a "spectator" ligand, remaining inert to many reagents while influencing the reactivity at the metal center. libretexts.org

The nature of the substituents on the cyclopentadienyl ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. nih.govillinois.edu Alkyl substituents, such as the ethyl group in 2-ethyl-1,3-cyclopentadiene, are generally considered to be electron-donating through an inductive effect. This increased electron density on the ring can enhance the donor ability of the corresponding cyclopentadienyl ligand, thereby influencing the stability and reactivity of the metal complex. nih.govnih.gov For instance, a more electron-donating ligand can stabilize a more electron-deficient metal center or alter the redox potential of the complex.

From a steric perspective, the ethyl group introduces a moderate level of bulk to the cyclopentadienyl ring. This steric hindrance can influence the coordination geometry around the metal center, affect the accessibility of substrates in catalytic reactions, and control the regioselectivity of reactions involving the ligand itself. nih.gov The study of 2-ethyl-1,3-cyclopentadiene, therefore, provides insight into the predictable modification of ligand properties, a central theme in the rational design of catalysts and functional materials.

Historical Perspectives in Organic Synthesis and Reactivity Studies

The history of cyclopentadiene chemistry dates back to the late 19th century, with its isolation and the observation of its dimerization. nih.gov The true synthetic potential of cyclopentadiene was unlocked with the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, a discovery for which they were awarded the Nobel Prize in Chemistry in 1950. nih.gov Cyclopentadiene is a highly reactive diene in this [4+2] cycloaddition, a property attributed to its fixed s-cis conformation. tamu.eduwvu.edu

The synthesis of substituted cyclopentadienes, including alkyl-substituted derivatives, followed the growing importance of the parent compound. Early methods for preparing alkylated cyclopentadienes often involved the reaction of cyclopentadienyl sodium with alkyl halides. A direct synthesis of an equimolar mixture of 1- and 2-ethylcyclopentadiene through the vapor-phase thermal reaction of cyclopentadiene with ethylene (B1197577) has also been reported.

The study of substituted cyclopentadienes gained further momentum with the discovery of ferrocene (B1249389) in 1951, which launched the field of modern organometallic chemistry. acs.org The realization that substituted cyclopentadienyl ligands could be used to systematically modify the properties of metallocenes led to a surge in the synthesis of a wide variety of substituted cyclopentadienes. google.comwikipedia.org While specific historical studies focusing solely on 2-ethyl-1,3-cyclopentadiene are not as prominent as those on other analogues, its synthesis and use are embedded within the broader historical development of cyclopentadiene chemistry and its application in organometallic synthesis.

Fundamental Principles of Cyclopentadiene Reactivity Perturbed by Ethyl Substitution

The reactivity of 2-ethyl-1,3-cyclopentadiene is governed by the interplay of the inherent properties of the cyclopentadiene ring and the electronic and steric effects of the ethyl substituent.

Diels-Alder Reactivity: Cyclopentadiene is an exceptionally reactive diene in normal-electron-demand Diels-Alder reactions. nih.gov The presence of the electron-donating ethyl group at the 2-position is expected to slightly increase the energy of the highest occupied molecular orbital (HOMO) of the diene. In reactions controlled by the HOMO(diene)-LUMO(dienophile) energy gap, this should, in principle, enhance its reactivity towards electron-poor dienophiles. libretexts.org However, the steric bulk of the ethyl group can also influence the approach of the dienophile, potentially retarding the reaction rate or influencing the stereoselectivity of the product. Computational studies on substituted dienes have shown that both electronic and steric factors play a crucial role in determining the outcome of Diels-Alder reactions. chemrxiv.orgchemrxiv.org

Isomerization: Substituted cyclopentadienes exist as a mixture of isomers that can interconvert via 1,5-sigmatropic hydrogen shifts. nih.gov For an ethyl-substituted cyclopentadiene, this results in an equilibrium between 1-ethyl-, 2-ethyl-, and 5-ethylcyclopentadiene. The position of this equilibrium is influenced by the substitution pattern, with the isomers often being difficult to separate. This isomerization is a critical consideration in its use, as different isomers can exhibit different reactivities.

Deprotonation and Ligand Formation: Like cyclopentadiene, 2-ethyl-1,3-cyclopentadiene is acidic at the methylene (B1212753) protons and can be deprotonated by a suitable base to form the ethylcyclopentadienyl anion. This anion is the key intermediate for the synthesis of ethylcyclopentadienyl-metal complexes. The ethyl group, through its inductive effect, can influence the acidity of the ring protons and the nucleophilicity of the resulting anion. The ethylcyclopentadienyl anion can then be reacted with a variety of metal halides to form the corresponding organometallic complexes. libretexts.orgacs.org

Interactive Data Tables

Below are tables summarizing key properties of 2-Ethyl-1,3-cyclopentadiene and related compounds.

Table 1: Physical and Chemical Properties of 2-Ethyl-1,3-cyclopentadiene

| Property | Value | Source |

| IUPAC Name | 2-ethylcyclopenta-1,3-diene | nih.gov |

| Molecular Formula | C₇H₁₀ | nih.gov |

| Molecular Weight | 94.15 g/mol | nih.gov |

| CAS Number | 22516-12-7 | nist.govnih.gov |

| Appearance | Liquid | |

| Kovats Retention Index (non-polar) | 724 | nih.gov |

| Kovats Retention Index (polar) | 930.3 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

22516-12-7 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

2-ethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3,5-6H,2,4H2,1H3 |

InChI Key |

CBQAACXHLISDSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CCC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 1,3 Cyclopentadiene

Strategies for Regioselective Alkylation of Cyclopentadiene (B3395910) Precursors

Direct alkylation of cyclopentadiene is a primary route to its ethyl derivative, proceeding through either nucleophilic or radical-based pathways.

A common and effective method for alkylating cyclopentadiene involves its deprotonation to form the cyclopentadienyl (B1206354) anion. Due to the aromaticity of this anion, it is readily formed by treating cyclopentadiene with a suitable base. stackexchange.com This nucleophilic anion can then react with an electrophilic ethylating agent, such as an ethyl halide.

The process begins with the deprotonation of cyclopentadiene (pKa ≈ 16) using a strong base like sodium hydride (NaH), sodium amide (NaNH₂), or an organolithium reagent like n-butyllithium. This reaction generates the stable, aromatic cyclopentadienyl anion. Subsequent reaction with an ethyl halide (e.g., ethyl bromide) yields ethylcyclopentadiene (B8645487).

However, the initial product of this SN2 reaction is 5-ethyl-1,3-cyclopentadiene. This kinetic product rapidly rearranges at ambient or elevated temperatures through a series of nih.govresearchgate.net-hydride shifts to form a thermodynamic equilibrium mixture of 1-ethyl- and 2-ethyl-1,3-cyclopentadiene. nih.gov The composition of this isomeric mixture is temperature-dependent, highlighting the challenge of isolating a single isomer. In related reactions with methylating agents, it has been observed that the methyl group on a methylcyclopentadienide anion can direct an incoming electrophile to an adjacent carbon atom, influencing the regioselectivity of further substitutions. researchgate.net

A study involving the alkylation of tetramethylcyclopentadiene with an amino-functionalized chloroethane (B1197429) demonstrated that anion formation followed by alkylation is a viable pathway for creating substituted cyclopentadienes. google.com

Table 1: Comparison of Alkylation Strategies

| Method | Precursor | Reagents | Primary Product | Isomeric Mixture | Reference |

| Nucleophilic Alkylation | Cyclopentadiene | 1. Base (e.g., NaH) 2. Ethyl Halide | 5-ethyl-1,3-cyclopentadiene (kinetic) | 1-ethyl- and 2-ethyl-1,3-cyclopentadiene (thermodynamic) | nih.gov, researchgate.net |

| Vapor-Phase Thermal Reaction | Cyclopentadiene | Ethylene (B1197577) | Not specified | Equimolar mixture of 1- and 2-ethyl-1,3-cyclopentadiene | oup.com |

Radical-mediated pathways offer an alternative, though less common, approach to functionalizing the cyclopentadiene ring. These reactions typically involve the generation of a radical species that can attack the C-H bonds of the cyclopentadiene molecule.

Studies on the reaction between the methylidyne radical (CH) and cyclopentadiene have shown that C-H insertion is a viable, albeit minor, reaction pathway compared to cycloaddition. nih.govnsf.gov While not a direct synthesis of the ethyl derivative, this research establishes the principle that C-H bonds in cyclopentadiene can be targeted by radical species. A theoretical pathway for producing 2-ethyl-1,3-cyclopentadiene could involve the generation of ethyl radicals in the presence of cyclopentadiene. However, such reactions are often difficult to control and may lead to a complex mixture of products, including oligomers and polymers, due to the high reactivity of the radicals and the diene.

General mechanisms for C-H activation can involve photoredox catalysis, where a catalyst activated by light generates radical intermediates from the substrate, which then undergo coupling reactions. youtube.com The formation of the cyclopentadienyl radical is also a known process in other chemical systems, such as the reaction of excited nitrogen atoms with benzene. rsc.org

Catalytic Approaches to Cyclopentadiene Derivatives

Catalytic methods provide scalable and potentially more selective routes to cyclopentadiene derivatives, often starting from saturated or partially unsaturated precursors.

Catalytic dehydrogenation is a well-established industrial process for producing unsaturated hydrocarbons. For cyclopentadiene derivatives, this typically involves starting with the corresponding substituted cyclopentane. For the target molecule, this would mean the catalytic dehydrogenation of ethylcyclopentane.

The process involves passing the saturated precursor over a dehydrogenation catalyst at high temperatures (e.g., 1000-1300°F). google.com Common catalysts for this transformation include chromium oxide on an alumina (B75360) support (Cr₂O₃/Al₂O₃). google.com This method can produce a mixture of cyclopentene (B43876) and cyclopentadiene derivatives. The primary challenge is to control the reaction to prevent excessive dehydrogenation or side reactions, thereby maximizing the yield of the desired ethylcyclopentadiene.

Another synthetic route involves the cyclization and subsequent dehydration of acyclic precursors. Substituted cyclopentadienes can be prepared from cyclopentenone derivatives. google.com This process typically starts with a substituted cyclopenten-2-one, which is first reduced to the corresponding alcohol. The reducing agent can be NaBH₄ or LiAlH₄, and the inclusion of a Lewis acid can improve the reaction yield. google.com The resulting substituted cyclopenten-2-ol is then dehydrated under acidic conditions to yield the final cyclopentadiene product. google.com

To synthesize 2-ethyl-1,3-cyclopentadiene via this route, one would need to start with 2-ethylcyclopent-2-en-1-one. Reduction would yield 2-ethylcyclopent-2-en-1-ol, which upon acid-catalyzed dehydration would eliminate water to form the conjugated diene system of 2-ethyl-1,3-cyclopentadiene.

Optimization of Reaction Conditions and Yields for Isomeric Control

A significant challenge in the synthesis of 2-ethyl-1,3-cyclopentadiene is controlling the isomeric distribution of the final product. Mono-substituted cyclopentadienes exist as a mixture of isomers due to facile nih.govresearchgate.net-sigmatropic hydrogen migrations that interconvert them. nih.gov

The distribution of isomers is often governed by thermodynamics. For instance, the direct thermal reaction of cyclopentadiene and ethylene in the vapor phase yields an equimolar mixture of 1-ethyl- and 2-ethyl-cyclopentadiene, indicating little selectivity under these conditions. oup.com In nucleophilic alkylation, the kinetically favored 5-ethyl isomer rapidly converts to the more stable 1-ethyl and 2-ethyl isomers.

Optimization strategies focus on several key parameters:

Temperature: Lower temperatures can sometimes favor the kinetic product, but often at the cost of reaction rate. In the case of cyclopentadiene alkylation, the rearrangement to thermodynamic products is often too fast to prevent, even at lower temperatures.

Catalyst Selection: In catalytic dehydrogenation or cyclodehydration, the choice of catalyst and support can influence selectivity and minimize side reactions. google.comgoogle.com

Reaction Time: Controlling the reaction time is crucial to prevent the formation of undesired byproducts or further reactions of the desired product.

Ultimately, due to the rapid equilibrium between the isomers at most reaction temperatures, obtaining a pure sample of 2-ethyl-1,3-cyclopentadiene often requires separation of the isomeric mixture, for example, by fractional distillation. The development of synthetic methods that can kinetically trap a specific isomer or catalytic systems that favor one isomer's formation remains an area of active research. researchgate.net

Isolation and Purification Techniques for 2-Ethyl-1,3-Cyclopentadiene Isomers

The synthesis of 2-ethyl-1,3-cyclopentadiene frequently results in a mixture of its positional isomers, primarily 1-ethyl-1,3-cyclopentadiene and 2-ethyl-1,3-cyclopentadiene. The separation of these isomers is a significant challenge due to their similar physical properties.

Research on analogous methylcyclopentadiene (B1197316) isomers indicates that separating the 1- and 2-substituted isomers by fractional distillation is considered impossible. vurup.sk Fractional distillation separates liquids based on differences in boiling points, a process that is effective when the boiling points differ by a significant margin (less than 70°C). rochester.edu The technique relies on repeated vaporization and condensation cycles over a large surface area, provided by a fractionating column, to enrich the vapor with the more volatile component. rochester.eduamrita.edu However, the close boiling points of the 1-ethyl and 2-ethyl isomers prevent effective separation by this method.

The primary technique for the successful separation and analysis of these isomers is gas chromatography (GC). vurup.sk Chromatographic methods provide the necessary resolution to distinguish between closely related isomers. For methylcyclopentadiene isomers, which serve as a model for ethyl-substituted analogs, separation is achievable on capillary columns, particularly with polar or moderately polar stationary phases. vurup.sk It has been observed that the 2-substituted isomer (2-MCPD) elutes before the 1-substituted isomer (1-MCPD) under these conditions. vurup.sk High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are other advanced chromatographic techniques used for separating various types of chemical isomers, including positional isomers, and could be applicable. mtc-usa.comnsf.gov

Detailed research findings on the chromatographic separation of analogous methylcyclopentadiene isomers are presented below.

Table 1: Gas Chromatographic Separation of Cyclopentadiene Isomers

| Isomer | Elution Order | Recommended GC Column Phase | Reference |

|---|---|---|---|

| 2-Methyl-1,3-cyclopentadiene | First | Polar or Moderately Polar | vurup.sk |

This data for methylcyclopentadiene isomers provides a strong indication of the methods required for the successful isolation of pure 2-ethyl-1,3-cyclopentadiene from its isomeric mixture.

Mechanistic Investigations of 2 Ethyl 1,3 Cyclopentadiene Reactivity

Cycloaddition Reactions

Cycloaddition reactions are fundamental to the reactivity of conjugated dienes like 2-ethyl-1,3-cyclopentadiene. The [4+2] cycloaddition, or Diels-Alder reaction, is particularly prominent.

Diels-Alder Cycloadditions: Diene and Dienophile Characteristics

The Diels-Alder reaction is a concerted process involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a six-membered ring. wvu.eduwikipedia.org 2-Ethyl-1,3-cyclopentadiene, like its parent compound cyclopentadiene (B3395910), is a highly reactive diene. This heightened reactivity stems from its cyclic structure, which permanently locks the diene in the s-cis conformation necessary for the reaction to occur. tamu.edu Acyclic dienes, in contrast, exist in an equilibrium between the s-cis and the more stable s-trans conformation, with the s-cis conformer being present in low concentrations. wvu.edu

The ethyl group at the 2-position is an electron-donating group. In a normal demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor, often bearing electron-withdrawing groups. wikipedia.org The electron-donating nature of the ethyl group increases the electron density of the diene system in 2-ethyl-1,3-cyclopentadiene, enhancing its nucleophilicity and reactivity towards electron-deficient dienophiles. mdpi.comicm.edu.pl Theoretical studies on substituted cyclopentadienes have shown that electron-releasing substituents increase the energy of the Highest Occupied Molecular Orbital (HOMO), which leads to a smaller HOMO-LUMO gap between the diene and a typical electron-poor dienophile, thus accelerating the reaction.

| Reactant Type | Key Characteristics for Diels-Alder Reactions | Example |

| Diene | Must be able to adopt an s-cis conformation. Electron-donating groups on the diene increase reactivity in normal demand reactions. | 2-Ethyl-1,3-cyclopentadiene |

| Dienophile | Contains a π-bond. Electron-withdrawing groups increase reactivity in normal demand reactions. | Maleic anhydride, Nitroethylene wvu.educhemtube3d.com |

Analysis of Regioselectivity and Stereoselectivity in Cycloadditions

The Diels-Alder reaction is characterized by its high degree of stereospecificity and regioselectivity. When a cyclic diene like 2-ethyl-1,3-cyclopentadiene reacts, it forms a bicyclic product. wvu.edu The stereochemical outcome is typically governed by the "endo rule," which states that the dienophile's substituents prefer to be oriented "under" the diene in the transition state, leading to the formation of the endo adduct as the major product. wvu.edunih.gov This preference is attributed to favorable secondary orbital interactions between the substituents of the dienophile and the developing π-system of the diene.

Regioselectivity becomes a key consideration when both the diene and dienophile are unsymmetrically substituted. For 2-ethyl-1,3-cyclopentadiene reacting with an unsymmetrical dienophile, the substitution pattern on the resulting cyclohexene (B86901) ring is determined by the electronic effects of the substituents. The ethyl group at C2 directs the regiochemical outcome. Computational studies on similar systems suggest that the major regioisomer arises from the alignment that best stabilizes the transition state through electronic complementarity. nih.govnih.gov For instance, in the reaction with a dienophile like nitroethylene, the more nucleophilic carbon of the diene (C1 or C4) will preferentially bond to the more electrophilic carbon of the dienophile. mdpi.com

Lewis acid catalysis can be employed to enhance the rate and selectivity of Diels-Alder reactions. nih.gov The Lewis acid coordinates to the dienophile, making it more electron-deficient and reactive. This can also influence the stereoselectivity, sometimes favoring the formation of the exo adduct, potentially due to steric hindrance in the transition state. researchgate.net

| Selectivity Type | Governing Principle | Predicted Outcome for 2-Ethyl-1,3-cyclopentadiene |

| Stereoselectivity | Endo rule (secondary orbital overlap) | Predominantly endo adduct formation wvu.edunih.gov |

| Regioselectivity | Electronic effects (matching of nucleophilic and electrophilic centers) | Governed by the directing effect of the C2-ethyl group nih.govmdpi.com |

Dimerization Processes and Equilibrium Dynamics to Diethyldicyclopentadiene

Cyclopentadiene is well-known for its tendency to dimerize at room temperature through a Diels-Alder reaction, where one molecule acts as the diene and another as the dienophile. tamu.edunih.gov This reversible reaction yields dicyclopentadiene (B1670491). Similarly, 2-ethyl-1,3-cyclopentadiene undergoes self-dimerization to form diethyldicyclopentadiene. ereztech.com

The reaction involves the [4+2] cycloaddition of two molecules of 2-ethyl-1,3-cyclopentadiene. This dimerization is a reversible process, and an equilibrium exists between the monomer and the dimer. Heating the dimer, diethyldicyclopentadiene, shifts the equilibrium back towards the monomer, a process known as a retro-Diels-Alder reaction. msu.edu This method is commonly used to generate the reactive monomer just before its use in a synthesis. tamu.edu The dimer itself is a mixture of isomers. ereztech.comereztech.com The dimerization of cyclopentadiene to endo-dicyclopentadiene (B155271) at 25°C has a reported rate constant of 8.3 × 10⁻⁷ M⁻¹s⁻¹. nih.gov The presence of the ethyl group is expected to influence the rate and equilibrium position of this dimerization process.

Electrophilic Addition Reactions

The double bonds in 2-ethyl-1,3-cyclopentadiene are susceptible to attack by electrophiles. The conjugated nature of the diene system leads to the formation of multiple isomeric products.

Hydrohalogenation Studies and Isomeric Product Distributions

The addition of hydrogen halides (HX) to 2-ethyl-1,3-cyclopentadiene proceeds via an electrophilic addition mechanism. chegg.compressbooks.pub The reaction is initiated by the protonation of one of the double bonds by the electrophilic hydrogen of the HX molecule. libretexts.org This initial protonation step is key to determining the product distribution. Protonation of the conjugated diene system results in the formation of a resonance-stabilized allylic carbocation.

For 2-ethyl-1,3-cyclopentadiene, protonation can occur at different positions, but it will preferentially happen at a site that leads to the most stable carbocation intermediate. chegg.com The positive charge in the resulting allylic carbocation is delocalized over two carbon atoms. The subsequent nucleophilic attack by the halide ion (X⁻) can then occur at either of these electron-deficient centers. libretexts.org

This leads to the formation of two main types of addition products:

1,2-addition products: The hydrogen and the halide add to adjacent carbons.

1,4-addition products: The hydrogen and the halide add to the carbons at the ends of the original conjugated system.

The reaction of 2-ethyl-1,3-cyclopentadiene with HCl, for example, would yield a mixture of isomeric chloro-ethyl-cyclopentenes. chegg.com The distribution of these isomers is dependent on reaction conditions such as temperature. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is often the major product. The stability of the final alkene product, including the degree of substitution of the double bond, plays a crucial role in the thermodynamic product distribution.

Polymerization Pathways and Mechanism Elucidation

Substituted cyclopentadienes can serve as monomers for polymerization, leading to polymers with unique cyclic structures within the backbone.

The polymerization of 1,3-cyclopentadiene has been achieved using catalyst systems composed of alkyl aluminum halides and tungsten halides. google.com This process yields solid polymers with the cyclic nature of the monomer preserved in the polymer structure, containing both 1,2- and 1,4-addition units. It is expected that 2-ethyl-1,3-cyclopentadiene would undergo similar polymerization reactions. The ethyl substituent would likely influence the polymer's properties, such as its solubility and thermal characteristics.

Another potential pathway for polymerization is cationic polymerization. The double bonds of 2-ethyl-1,3-cyclopentadiene can be targeted by cationic initiators. Furthermore, related heterocyclic monomers like 2-alkylthio-2-oxazolines undergo living cationic ring-opening polymerization (CROP), which allows for precise control over the polymer's molecular weight and architecture. nih.gov While the mechanism is different, it highlights the utility of cationic methods in polymerizing monomers with specific functionalities. The polymerization of 2-ethyl-1,3-butadiene (B1618992) copolymers has also been studied using zirconocene (B1252598) catalysts, indicating that metal-catalyzed insertion polymerization is a viable pathway for related dienes. mdpi.com The specific mechanism for 2-ethyl-1,3-cyclopentadiene polymerization would depend heavily on the chosen initiator and reaction conditions, potentially involving cationic, coordination, or free-radical pathways.

Thermal Polymerization Mechanisms

The thermal polymerization of cyclopentadiene and its derivatives, including 2-ethyl-1,3-cyclopentadiene, is a complex process that proceeds primarily through a series of Diels-Alder cycloaddition reactions. At room temperature, 2-ethyl-1,3-cyclopentadiene, like its parent compound, readily undergoes a [4+2] cycloaddition with itself to form a dimer, endo-dicyclopentadiene.

The polymerization process is initiated by heating the monomer. vaia.com This provides the energy for a retro-Diels-Alder reaction, which causes the dimer to revert to the highly reactive 2-ethyl-1,3-cyclopentadiene monomer. These monomers then react with each other in a chain-growth fashion. The propagation involves the repeated addition of a monomer to the growing polymer chain. vaia.com The structure of the resulting polymer, poly(dicyclopentadiene), is a chain of repeating dicyclopentadiene units, and it typically retains no double bonds in the main polymer backbone. vaia.com The polymerization is a reversible process; upon strong heating, the polymer can break down to regenerate the cyclopentadiene monomer. vaia.com

The reaction temperature for thermal polymerization generally ranges from about 240°C to 320°C, with a preferred range of 250°C to 270°C. googleapis.com The presence of the ethyl group on the cyclopentadiene ring can influence the polymerization kinetics. As an electron-donating group, the ethyl substituent can affect the electronic properties of the diene and dienophile system, potentially altering the rate of the Diels-Alder reactions. Furthermore, steric hindrance from the ethyl group might influence the stereoselectivity of the cycloaddition, favoring certain isomers in the resulting polymer chain.

| Parameter | Typical Condition | Reference |

| Reaction Temperature | 240°C - 320°C | googleapis.com |

| Preferred Temperature | 250°C - 270°C | googleapis.com |

| Reaction Time | 4 - 20 hours | googleapis.com |

| Primary Mechanism | Diels-Alder Cycloaddition | vaia.com |

Catalytic Polymerization Studies: Ziegler-Natta Type and Cationic Polymerization

Beyond thermal methods, the polymerization of 2-ethyl-1,3-cyclopentadiene can be achieved using catalytic systems, which allow for greater control over the polymer structure and properties.

Ziegler-Natta Type Polymerization

Ziegler-Natta (ZN) catalysts, named after Karl Ziegler and Giulio Natta, are highly effective for polymerizing α-olefins and dienes with high stereoselectivity. libretexts.orgwikipedia.org A typical ZN catalyst system consists of a transition metal compound (from Group IV, like titanium) and an organoaluminum co-catalyst. libretexts.orglibretexts.org

For a conjugated diene like 2-ethyl-1,3-cyclopentadiene, Ziegler-Natta polymerization can proceed through two main pathways:

1,2- or 3,4-Addition: Polymerization occurs across one of the double bonds, leading to a polymer with pendant cyclopentenyl rings.

1,4-Addition: The polymerization involves both double bonds, resulting in a polymer chain with unsaturation within the backbone.

The mechanism involves the insertion of the monomer into the transition metal-carbon bond of the active catalyst site. byjus.com The ethyl group on the monomer can influence the regioselectivity and stereoselectivity of the insertion, affecting the microstructure of the final polymer (e.g., isotactic vs. syndiotactic placement of the ethyl-substituted rings). The choice of catalyst components, including the specific transition metal and ligands, plays a crucial role in determining the polymerization pathway and the resulting polymer's characteristics. wikipedia.org

| Catalyst System Component | Examples | Reference |

| Transition Metal Halide | TiCl₄, TiCl₃, VCl₄, CrCl₃, ZrCl₄ | byjus.com |

| Organoaluminum Co-catalyst | Triethylaluminium (Al(C₂H₅)₃), Diethylaluminium chloride (Al(C₂H₅)₂Cl) | libretexts.orglibretexts.org |

Cationic Polymerization

Cationic polymerization is another route for polymerizing 1,3-dienes, typically initiated by a Lewis acid in the presence of a proton source (co-initiator). rsc.org For 2-ethyl-1,3-cyclopentadiene, the process would be initiated by the formation of a carbocation from the monomer. The ethyl group, being electron-donating, would stabilize the adjacent carbocation, potentially increasing the polymerization rate compared to the unsubstituted monomer.

The polymerization proceeds via the electrophilic attack of the growing cationic chain end on a new monomer molecule. However, the cationic polymerization of conjugated dienes like cyclopentadienes can be complex and prone to side reactions, such as chain transfer and cyclization, which can lead to polymers with ill-defined structures and lower molecular weights. rsc.org The choice of initiator, co-initiator (e.g., alkyl aluminum compounds), solvent, and temperature is critical to controlling these side reactions and obtaining well-defined polymers. rsc.org

Formation of Cross-Linked Polymer Architectures and Network Properties

The presence of two double bonds in the 2-ethyl-1,3-cyclopentadiene monomer provides the potential for forming cross-linked polymer networks. Cross-linking occurs when both double bonds of the diene unit participate in polymerization reactions, connecting different polymer chains.

This can happen during thermal polymerization at high temperatures or through specific catalytic processes. For instance, using an olefin metathesis catalyst can produce a hard, infusible, cross-linked polymeric product. google.com In such a process, a mixture containing Diels-Alder adducts of cyclopentadiene can be polymerized to form a highly cross-linked structure. google.com

The formation of a network architecture dramatically alters the material's properties. Compared to linear polymers, cross-linked polymers derived from 2-ethyl-1,3-cyclopentadiene are expected to exhibit:

Increased Hardness and Rigidity: The covalent bonds between chains restrict their movement.

Higher Thermal Stability: More energy is required to break down the network structure.

Insolubility: The cross-linked network cannot be dissolved in solvents, although it may swell.

The ethyl group can modify the network's properties. It may introduce defects or alter the packing of the polymer chains, potentially affecting the final density, stiffness, and thermal characteristics of the cross-linked material.

Organometallic Transformations and Ligand Coordination Behavior

The deprotonation of 2-ethyl-1,3-cyclopentadiene at its acidic methylene (B1212753) bridge yields the 2-ethylcyclopentadienyl anion (EtCp⁻). This anion is a highly important ligand in organometallic chemistry, acting as an analogue to the ubiquitous cyclopentadienyl (B1206354) (Cp⁻) ligand. libretexts.org

The 2-ethylcyclopentadienyl ligand forms a wide variety of organometallic complexes, including metallocenes (sandwich complexes) and half-sandwich compounds (or "piano stool" compounds), with metals from across the periodic table. libretexts.orgnitrkl.ac.in Like the parent Cp⁻ ligand, the EtCp⁻ ligand typically binds to metals in a pentahapto (η⁵) fashion, where all five carbon atoms of the ring are bonded to the metal center. wikipedia.org

The ethyl group imparts specific electronic and steric properties to the ligand, which in turn influence the characteristics of the resulting metal complexes:

Electronic Effects: The ethyl group is electron-donating, which increases the electron density on the cyclopentadienyl ring. This enhanced electron donation to the metal center can stabilize complexes with metals in higher oxidation states and can affect the reactivity of the metal center and its other ligands.

Steric Effects: The ethyl group adds steric bulk compared to the hydrogen atom in the unsubstituted Cp⁻ ligand. This increased size can influence the geometry of the complex, affect the number and type of other ligands that can coordinate to the metal, and play a crucial role in controlling the selectivity of catalytic reactions mediated by the complex. For example, in polymerization catalysis, the steric profile of the ligand can dictate the stereochemistry of the resulting polymer. libretexts.org

The versatile coordination of substituted cyclopentadienyl ligands is critical in fields like catalysis, where fine-tuning the electronic and steric environment around a metal center can lead to highly active and selective catalysts for processes like olefin polymerization. nih.gov

| Property | Cyclopentadienyl (Cp⁻) | 2-Ethylcyclopentadienyl (EtCp⁻) |

| Electronic Nature | Electron-donating | More strongly electron-donating |

| Steric Profile | Low steric bulk | Increased steric bulk |

| Bonding Mode | Primarily η⁵ | Primarily η⁵ |

| Typical Complexes | Metallocenes (e.g., Ferrocene), Half-Sandwich | Substituted Metallocenes, Substituted Half-Sandwich |

Applications in Advanced Materials and Catalysis

Precursors in Organometallic Synthesis

Organometallic chemistry, which studies compounds containing at least one bond between a carbon atom of an organic compound and a metal, heavily utilizes cyclopentadienyl (B1206354) ligands. wikipedia.org The ethyl-substituted variant, derived from 2-ethyl-1,3-cyclopentadiene, offers a pathway to tailor the properties of the resulting metal complexes.

Synthesis of Substituted Cyclopentadienyl Ligands

The synthesis of substituted cyclopentadienyl ligands is a crucial first step in creating bespoke organometallic catalysts. The 2-ethyl-1,3-cyclopentadiene molecule can be deprotonated using a strong base, such as n-butyllithium, to form the 2-ethylcyclopentadienyl anion. libretexts.org This anion is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of other functional groups if desired. More commonly, this lithium salt is used directly in transmetalation reactions with metal halides to form the desired organometallic complexes. youtube.com

The synthesis of these ligands often involves the reaction of an organohalide with an elemental metal or the deprotonation of the parent hydrocarbon. libretexts.org For instance, the reaction of 2-ethyl-1,3-cyclopentadiene with an alkali metal or a strong base readily yields the corresponding alkali metal salt of the 2-ethylcyclopentadienyl anion. This salt is a key intermediate for the synthesis of a wide range of substituted cyclopentadienyl ligands by reacting it with various metal precursors. youtube.com

Development of Metallocene Compounds and Their Catalytic Activities

Metallocenes are a class of organometallic compounds consisting of two cyclopentadienyl anions bound to a central metal atom. wikipedia.org The introduction of an ethyl group onto the cyclopentadienyl ring, originating from 2-ethyl-1,3-cyclopentadiene, significantly influences the electronic and steric properties of the resulting metallocene. These modifications can enhance the catalytic activity and stability of the complex.

Zirconocene (B1252598) dichlorides bearing substituted cyclopentadienyl ligands, including ethyl-substituted ones, are well-known catalyst precursors for olefin polymerization when activated by a cocatalyst like methylaluminoxane (B55162) (MAO). researchgate.net Research has shown that single alkyl substituents on the cyclopentadienyl ring can increase the catalytic activity of zirconocene catalysts due to electron-donating effects. For ethylene (B1197577) polymerization, the catalytic efficiency has been reported to follow the trend: (MeCp)₂ZrCl₂ > (EtCp)₂ZrCl₂ > Cp₂ZrCl₂ > (Me₅Cp)CpZrCl₂. mdpi.com This indicates that while a single ethyl group enhances activity compared to the unsubstituted cyclopentadienyl ligand, increased steric bulk can have a detrimental effect. mdpi.com

The catalytic performance of these metallocenes is highly dependent on the reaction conditions, including the choice of solvent and cocatalyst. mdpi.com For example, bis(cyclopentadienyl)dimethylzirconium activated by trityl tetra(pentafluorophenyl)borate has demonstrated high catalytic activity for polyethylene (B3416737) synthesis. mdpi.com

| Catalyst | Cocatalyst | Solvent | Polymerization Temperature (°C) | Catalytic Activity (kg PE / (mol Zr·h)) | Polymer Molecular Weight (Mw) |

|---|---|---|---|---|---|

| (EtCp)₂ZrCl₂ | MAO | Toluene | 60 | Data Not Available | Data Not Available |

| Cp₂ZrCl₂ | MAO | Toluene | 60 | Data Not Available | Data Not Available |

| MOF-5/MAO/Zr | MAO | Heptane | Room Temperature | 373 | Data Not Available |

| IRMOF-3/MAO/Zr | MAO | Heptane | Room Temperature | 293 | 5.34 × 10⁶ |

Role in Polymer Chemistry and High-Performance Resins

The reactivity of the double bonds in 2-ethyl-1,3-cyclopentadiene makes it a valuable monomer and intermediate in the synthesis of specialty polymers and high-performance resins.

Monomer in Specialty Polymer Synthesis

1,3-Cyclopentadiene and its derivatives can undergo polymerization to form polymers with unique properties. ontosight.ai The polymerization can proceed through different mechanisms, leading to polymers with varying microstructures and, consequently, different physical and chemical characteristics. The presence of the ethyl group in 2-ethyl-1,3-cyclopentadiene can influence the polymerization process and the properties of the resulting polymer, such as its thermal stability, mechanical strength, and chemical resistance. ontosight.ai

The polymerization of cyclopentadiene (B3395910) can be initiated thermally or by using radical or ionic initiators. ontosight.ai The resulting homopolymer of 1,3-cyclopentadiene is characterized by repeating cyclopentene (B43876) rings. ontosight.ai Specialty polymers derived from substituted cyclopentadienes can be designed to have specific properties for applications in adhesives, coatings, and other high-performance materials. ontosight.aioup.com

| Monomer | Polymer Type | Key Properties | Potential Applications |

|---|---|---|---|

| 1,3-Cyclopentadiene | Homopolymer | Thermal stability, mechanical strength, chemical resistance. ontosight.ai | Adhesives, coatings, sealants, high-performance composites. ontosight.ai |

| 2-Ethyl-1,3-cyclopentadiene | Specialty Copolymer | Modified flexibility and solubility compared to the homopolymer. | Elastomers, specialty resins. |

Intermediate in High-Performance Resin Production

Beyond its direct use as a monomer, 2-ethyl-1,3-cyclopentadiene serves as a crucial intermediate in the production of high-performance resins. Its ability to undergo Diels-Alder reactions allows for the construction of complex, polycyclic structures that form the backbone of these resins. tamu.eduwvu.eduwikipedia.org The resulting materials often exhibit excellent thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries.

Contributions to Organic Synthesis Methodologies

The chemical reactivity of 2-ethyl-1,3-cyclopentadiene, particularly its participation in cycloaddition reactions, makes it a valuable tool in the development of organic synthesis methodologies. The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic synthesis for the formation of six-membered rings. tamu.eduwvu.eduwikipedia.org

Cyclopentadienes are highly reactive dienes in Diels-Alder reactions, in part because their cyclic structure locks the diene in the reactive s-cis conformation. tamu.edu The reaction of 2-ethyl-1,3-cyclopentadiene with various dienophiles provides a straightforward route to a wide array of substituted norbornene derivatives. These products can then be further elaborated into more complex molecular architectures. The stereoselectivity of the Diels-Alder reaction, often favoring the endo product, provides a high degree of control over the three-dimensional structure of the products. wvu.edu This predictability is highly valuable in the total synthesis of natural products and the design of new functional molecules.

Utility in Complex Cyclic Structure Formation via Diels-Alder Reactions

The Diels-Alder reaction, a Nobel Prize-winning cycloaddition, is a cornerstone of synthetic organic chemistry for constructing six-membered rings. wvu.edu In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wvu.edutamu.edu Cyclopentadiene and its derivatives are exceptionally reactive dienes in these transformations. nih.govnih.gov

The high reactivity of the cyclopentadiene ring system is largely attributed to its planar structure, which locks the diene into the s-cis conformation required for the reaction. tamu.edulibretexts.org This pre-organization minimizes the entropic barrier to reaction, leading to significantly faster reaction rates compared to acyclic dienes that must first adopt the correct geometry. nih.gov For instance, cyclopentadiene reacts with the dienophile tetracyanoethylene (B109619) over two million times faster than the simple acyclic diene, butadiene. nih.gov

When a cyclic diene like 2-ethyl-1,3-cyclopentadiene is used, the Diels-Alder reaction results in the formation of a bridged bicyclic product, a complex and sterically defined architecture. wvu.edu The reaction between cyclopentadiene and maleic anhydride, for example, rapidly produces a bicyclic adduct at room temperature. wvu.edulibretexts.org

The presence of substituents on the cyclopentadiene ring influences the reaction's speed and regioselectivity. General principles of Diels-Alder reactions indicate that electron-donating groups on the diene accelerate the reaction. libretexts.org The ethyl group in 2-ethyl-1,3-cyclopentadiene is an electron-donating alkyl group, which is expected to enhance the diene's reactivity in normal-electron-demand Diels-Alder reactions. This makes it a valuable reagent for efficiently synthesizing complex polycyclic structures that are scaffolds for pharmaceuticals, polymers, and other advanced materials. ereztech.com

| Characteristic | Description | Significance for 2-ethyl-1,3-cyclopentadiene |

|---|---|---|

| Reaction Type | [4+2] Cycloaddition. wvu.edutamu.edu | Forms a six-membered ring fused to the original five-membered ring. |

| Diene Conformation | The diene is locked in the reactive s-cis conformation. tamu.edulibretexts.org | High reactivity and rapid reaction rates. |

| Product Structure | Forms bridged bicyclic systems. wvu.edu | Provides access to complex, three-dimensional molecular frameworks. |

| Substituent Effect | Electron-donating groups on the diene accelerate the reaction. libretexts.org | The 2-ethyl group is electron-donating, enhancing reactivity. |

| Stereospecificity | The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org | Allows for precise control over the spatial arrangement of atoms in the product. |

Applications in Bioorthogonal Click Chemistry (general cyclopentadiene derivatives)

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them exceptionally reliable and efficient for molecular synthesis. acs.orgwikipedia.org A key subset of this field is "bioorthogonal chemistry," which involves click reactions that can proceed within living organisms without interfering with native biological processes. biochempeg.combiochempeg.com

The Diels-Alder reaction, particularly with highly reactive dienes like cyclopentadiene derivatives, is considered a type of click reaction. nih.govnih.govacs.orgresearchgate.net Its advantages include high efficiency, the formation of complex cyclic products in a single step, and the ability to proceed under mild conditions, often without the need for cytotoxic metal catalysts. researchgate.net This last point is crucial for bioorthogonal applications. While the most common click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient, the copper catalyst limits its use in living cells. biochempeg.comorganic-chemistry.org

The catalyst-free nature of the Diels-Alder reaction between cyclopentadiene derivatives and suitable dienophiles makes it an attractive alternative for bioconjugation. researchgate.net These reactions can be used to label biomolecules, such as proteins or carbohydrates, with probes for imaging or tracking, or to assemble complex biological scaffolds for tissue engineering and drug delivery. biochempeg.comresearchgate.net The high reactivity of the cyclopentadiene core ensures that the reaction can occur at low concentrations and physiological temperatures, which are essential requirements for working with sensitive biological systems. researchgate.net

Emerging Applications in Optoelectronic Materials (general cyclopentadiene derivatives)

Derivatives of cyclopentadiene are being explored for their potential in organic optoelectronic materials, which are used in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). sioc-journal.cn A notable example involves cyclopentadithiophene (CPDT) derivatives. CPDT is a fluorene-like molecule that contains a central cyclopentadiene ring fused with two thiophene (B33073) rings. sioc-journal.cn

This molecular structure possesses several beneficial properties for optoelectronic applications:

Electron-Rich Nature: The CPDT core is electron-rich, facilitating charge transport.

Molecular Tailoring: The cyclopentadiene core can be easily functionalized at its bridge carbon, allowing for the tuning of electronic properties and solubility.

High Conductivity: Materials based on CPDT have demonstrated good charge transport properties and high electrical conductivity. sioc-journal.cn

These characteristics make CPDT-based polymers and small molecules promising candidates for use as the active layer in organic electronic devices. Researchers are actively synthesizing new CPDT derivatives with various functional groups to optimize performance in applications like flexible displays, printable solar cells, and sensors. sioc-journal.cn

Energy-Related Applications: Synthesis of High-Energy-Density Fuel Precursors

One of the most significant applications of alkylated cyclopentadienes, including 2-ethyl-1,3-cyclopentadiene, is in the synthesis of high-energy-density fuels (HEDFs). These specialized fuels are critical for volume-limited applications such as missiles and aerospace vehicles, where they provide more energy per unit volume than conventional jet fuels. mdpi.combohrium.com

The synthesis of these fuels typically involves the dimerization of cyclopentadiene or its alkylated derivatives, followed by hydrogenation. researchgate.net For example, cyclopentadiene itself dimerizes to form dicyclopentadiene (B1670491) (DCPD), which is the primary precursor for the military jet fuel JP-10. researchgate.netresearchgate.net The hydrogenation of DCPD yields tetrahydrodicyclopentadiene (B3024363) (THDCPD), a polycyclic alkane with high density. researchgate.netresearchgate.net

Similarly, methylcyclopentadiene (B1197316) is a known precursor for the HEDF designated RJ-4. mdpi.combohrium.com Following this established pathway, 2-ethyl-1,3-cyclopentadiene can serve as a valuable precursor for advanced HEDFs. It readily dimerizes to form diethyldicyclopentadiene. ereztech.com This dimer can then be catalytically hydrogenated to produce the corresponding saturated polycyclic alkane. The resulting molecule would have a high density and a high volumetric net heat of combustion, attributes that are highly desirable for advanced propulsion systems. mdpi.comresearchgate.net The development of fuels from renewable biomass sources is also being explored, with methylcyclopentadiene being synthesized from platform chemicals like 2,5-hexanedione, which can be derived from lignocellulose. bohrium.com

| Compound Name | Role/Type | Precursor | Key Property |

|---|---|---|---|

| JP-10 | HEDF | Dicyclopentadiene (DCPD). researchgate.net | High density and volumetric energy content. researchgate.net |

| RJ-4 | HEDF | Methylcyclopentadiene. mdpi.com | Used in ramjet applications. mdpi.com |

| Tetrahydrodicyclopentadiene | Main component of JP-10 | Dicyclopentadiene (DCPD) | High-density (exo-isomer ~0.94 g/mL). researchgate.net |

| Diethyldicyclopentadiene | HEDF Precursor | 2-ethyl-1,3-cyclopentadiene | Dimer used for synthesis of saturated polycyclic fuels. ereztech.com |

| Syntin | Soviet HEDF | Cyclopropanated derivative | Increased payload capacity in rocket engines. mdpi.com |

Spectroscopic and Chromatographic Characterization in Research

Chromatographic Separation and Analytical Techniques

Chromatographic techniques are essential for separating 2-ethyl-1,3-cyclopentadiene from complex mixtures and for determining the ratio of its isomers.

Gas chromatography (GC) is a powerful tool for assessing the purity of 2-ethyl-1,3-cyclopentadiene and for separating its isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. vurup.sknih.gov The choice of the stationary phase is critical for achieving the desired separation of isomers with very similar boiling points.

For instance, non-polar stationary phases like dimethylpolysiloxane are commonly used for the analysis of hydrocarbon mixtures. researchgate.netresearchgate.net The retention of a compound in GC is often expressed by its Kovats retention index, which is a standardized measure that helps in the identification of compounds by comparing experimental values with those from databases. researchgate.netnih.gov The purity of a sample, such as 2-ethyl-1,3-cyclopentanedione, can be determined by GC, with standards often requiring a purity of at least 97.0%. avantorsciences.com

The separation of complex isomeric mixtures, such as those produced in the thermal cycloaddition reactions of C5 dienes, relies heavily on high-resolution capillary GC. researchgate.net Different isomers of ethylcyclopentadiene (B8645487) can be effectively separated and quantified, which is crucial for controlling and understanding dimerization and codimerization reactions. researchgate.netcmes.org

Table 1: GC Parameters for Isomer Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column Type | Capillary HP-PONA | researchgate.net |

| Stationary Phase | Dimethylpolysiloxane | researchgate.net |

| Column Length | 50 m | researchgate.net |

| Internal Diameter | 0.2 mm | researchgate.net |

| Film Thickness | 0.5 µm | researchgate.net |

| Temperature Program | 40°C (5 min), then 7°C/min to 200°C | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

For unambiguous identification, gas chromatography is often coupled with mass spectrometry (GC-MS). This hyphenated technique provides both the retention time from the GC and the mass spectrum of the eluting compound from the MS. The mass spectrum is a molecular fingerprint that provides information about the molecular weight and fragmentation pattern of the analyte, which is instrumental in its structural elucidation. vurup.sk

The NIST Mass Spectrometry Data Center provides a reference mass spectrum for 2-ethyl-1,3-cyclopentadiene, which can be used for comparison and identification. nist.gov GC-MS analysis of products from cycloaddition reactions has confirmed the molecular weight and formula of various C10H16 isomers, which include dimers of ethylcyclopentadiene. researchgate.net

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic methods provide detailed information about the molecular structure of 2-ethyl-1,3-cyclopentadiene, including the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including the differentiation of regio- and stereoisomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com

For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. acs.org These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all signals in the spectrum and the complete determination of the molecular structure. For example, in the analysis of 2-ethyl-1-indanone, a related compound, 1D and 2D NMR spectra were used to assign all proton and carbon signals. The connectivity between protons and carbons, including long-range couplings, can be established, which is crucial for distinguishing between isomers. core.ac.uk

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. bellevuecollege.edu The IR spectrum of a molecule shows characteristic absorption bands for different types of bonds, such as C-H, C=C, and C-C. libretexts.org

For 2-ethyl-1,3-cyclopentadiene, the IR spectrum would be expected to show characteristic absorptions for the C-H bonds of the ethyl group and the cyclopentadiene (B3395910) ring, as well as the C=C double bonds within the ring. The NIST Chemistry WebBook provides access to IR spectra for related compounds like 1,3-cyclopentadiene, which can serve as a reference. nist.gov The presence and position of these bands can confirm the presence of the diene system and the alkyl substituent. docbrown.info

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Absorption Range (cm⁻¹) |

|---|---|---|

| Alkene | =C-H stretch | 3100-3000 |

| Alkene | C=C stretch | 1680-1640 |

| Alkane | C-H stretch | 3000-2850 |

| Aromatic (in complexes) | C-H stretch | 3100-3000 |

X-ray Crystallography of 2-Ethyl-1,3-Cyclopentadiene Derivatives and Complexes

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of 2-ethyl-1,3-cyclopentadiene itself can be challenging, its derivatives and metal complexes are often crystalline and amenable to X-ray diffraction analysis.

The crystal structures of various cyclopentadienyl (B1206354) complexes, including those with substituted cyclopentadienyl ligands, have been determined. researchgate.netmdpi.comnih.goviucr.orgacs.org For example, the crystal structure of a hafnium complex containing two cyclopentadienyl ligands and a diethyl-substituted metallacycle has been reported, providing detailed bond lengths and angles. researchgate.net Similarly, the structures of cobalt and molybdenum complexes with pentamethylcyclopentadienyl and tert-butylcyclopentadienyl ligands, respectively, have been elucidated, offering insights into the coordination chemistry of substituted cyclopentadienyl rings. nih.goviucr.org These studies are crucial for understanding the steric and electronic effects of substituents like the ethyl group on the properties and reactivity of the cyclopentadienyl ligand in its complexes.

Table 3: List of Compounds

| Compound Name |

|---|

| 1,3-Cyclopentadiene, 2-ethyl |

| 2-Ethyl-1,3-cyclopentanedione |

| 1,3-Cyclopentadiene |

| 2-Ethyl-1-indanone |

| Hafnacyclopentane |

| Bis(η-cyclopentadienyl)(2,3-diethylbutane-1,4-diyl)hafnium(IV) |

| Bis(η5-cyclopentadienyl)hafnium(IV) |

| Cp2HfCl2 |

| Bis(trimethylsilyl)acetylene |

| Pyridine |

| η5-Cyclopentadienyl half-sandwich organochalcogenides |

| [Cp][(TePh3)] |

| [CpMe4][(TePh3)] |

| [CpMe5][(TePh3)] |

| [Cp][(SePh3)] |

| [CpMe5][(SePh3)] |

| Bis(η2-ethylene)(η5-pentamethylcyclopentadienyl)cobalt |

| CpCo(CH2CH2)2 |

| CpCo(dicarbonyl) |

| CpCobis(trimethylvinylsilane) |

| CpFe(CH2CH2)2 |

| Bis(η5-tert-butylcyclopentadienyl)tricarbonylmolybdenum(I) |

| Trimeric cyclopentadiene |

| 2-Ethyl-1,3-butadiene (B1618992) |

| (E)-2-ethyl-1,3-pentadiene |

Theoretical and Computational Investigations

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling, particularly Density Functional Theory (DFT), is a cornerstone for understanding the electronic structure and reactivity of cyclopentadiene (B3395910) derivatives. These methods allow for detailed investigation of reaction mechanisms at an electronic level.

DFT has been widely applied to study the pericyclic reactions of cyclopentadiene, most notably the Diels-Alder reaction, due to its high reactivity. nih.gov For 2-ethyl-1,3-cyclopentadiene, DFT calculations can elucidate how the ethyl substituent influences the electronic properties and, consequently, the reaction pathways.

The ethyl group, being electron-donating, is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. In a normal-electron-demand Diels-Alder reaction, a higher HOMO energy generally leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which typically results in an increased reaction rate.

DFT studies on similar systems have shown that the mechanism of Diels-Alder reactions can be either concerted (synchronous or asynchronous) or stepwise, depending on the substituents on both the diene and the dienophile. researchgate.net For a simple alkyl-substituted diene like 2-ethyl-1,3-cyclopentadiene reacting with a typical dienophile, a concerted, asynchronous pathway is the most probable mechanism. DFT can model the transition state to confirm the degree of asynchronicity by analyzing the lengths of the forming bonds. researchgate.net

Computational studies on the dimerization of methylcyclopentadiene (B1197316), a closely related compound, have utilized molecular simulations to investigate its reactivity, including isomerization and dimerization reactions. nih.gov These methods provide valuable insights that are applicable to understanding the behavior of 2-ethyl-1,3-cyclopentadiene.

A variety of density functionals, such as B3LYP, BPW91, and MPW1K, have been used to compute the activation enthalpies for the reactions of cyclopentadiene with various dienophiles. nih.govacs.org Similar approaches would be essential to accurately predict the reactivity of its 2-ethyl derivative. The choice of functional is crucial, as some functionals may introduce significant errors, especially for systems with multiple cyano groups. nih.govacs.org Hybrid DFT methods, like Becke3-LYP, have shown excellent agreement with experimental data for Diels-Alder reactions of cyclopentadiene. rsc.org

Table 1: Representative DFT Functionals for Cyclopentadiene Reaction Studies

| Functional | Type | Common Application | Reference |

| B3LYP | Hybrid GGA | Geometry optimization, reaction energies | researchgate.netnih.gov |

| BPW91 | GGA | Activation enthalpies | nih.govacs.org |

| MPW1K | Hybrid meta-GGA | Kinetics, activation barriers | nih.govacs.org |

| Becke3-LYP | Hybrid GGA | Transition states, energy barriers | rsc.org |

The analysis of activation barriers (ΔG‡) and the geometry of transition states are critical outputs from quantum chemical calculations that explain reaction rates and selectivity (e.g., endo/exo selectivity). For the Diels-Alder reaction of 2-ethyl-1,3-cyclopentadiene, the ethyl group's steric and electronic effects will influence the activation barrier.

Electronic Effects : The electron-donating nature of the ethyl group is expected to lower the activation barrier for reactions with electron-deficient dienophiles.

Steric Effects : The steric hindrance introduced by the ethyl group at the 2-position could potentially increase the activation barrier, depending on the dienophile's structure and the approach trajectory (endo vs. exo).

Systematic computational studies on substituted cyclopentadienes have demonstrated that substituent effects on Gibbs free energy barrier heights can be quantified. acs.org For instance, methyl substitution at certain positions can significantly impact the activation barriers. acs.org While monoalkylation has been shown to have little effect on the rate of cyclopentadiene dimerization, the position of the substituent matters. nih.gov DFT calculations allow for the precise determination of transition state geometries, where the key bond-forming and bond-breaking events occur. The synchronicity of the reaction can be assessed by examining the lengths of the two newly forming sigma bonds in the transition state structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. mdpi.com For a relatively flexible molecule like 2-ethyl-1,3-cyclopentadiene, MD simulations can provide insights into:

Conformational Preferences : The rotation around the C-C single bond of the ethyl group can be modeled to understand the conformational landscape and the relative populations of different rotamers.

Intermolecular Interactions : In the liquid phase or in solution, MD simulations can model the interactions between molecules of 2-ethyl-1,3-cyclopentadiene and with solvent molecules. This is particularly important for understanding its dimerization process and its behavior as a solvent or reagent. nih.gov

Ab initio multiple spawning (AIMS) simulations on cyclopentadiene have revealed the timescales of dynamic processes following electronic excitation, highlighting the importance of molecular motion in chemical transformations. rsc.org Similar simulations for 2-ethyl-1,3-cyclopentadiene would elucidate the influence of the ethyl group on these dynamics. The inertia of the substituent can affect the timescales for reaching conical intersections, which are crucial for non-adiabatic transitions between electronic states. rsc.org

Prediction of Spectroscopic Properties from First Principles

Computational spectroscopy, which involves predicting spectroscopic data from first principles, is an invaluable tool for identifying and characterizing molecules. aip.orgrsc.org

Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra of 2-ethyl-1,3-cyclopentadiene. By calculating the harmonic vibrational frequencies, one can obtain a theoretical spectrum that can be compared with experimental data for structural confirmation. Anharmonic corrections, often computed using methods like Vibrational Perturbation Theory (VPT2), can provide even more accurate predictions of fundamental wavenumbers and IR intensities. sns.it

NMR Spectroscopy : The chemical shifts (δ) and coupling constants (J) for the ¹H and ¹³C nuclei of 2-ethyl-1,3-cyclopentadiene can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT. These predictions are highly useful for assigning peaks in experimental NMR spectra.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting the UV-Vis absorption spectrum. This can help in understanding the electronic transitions of the conjugated π-system.

Quantum chemical calculations have been successfully used to investigate the properties of other substituted cyclopentadienes, such as cyclopentadienylphosphine, and have been benchmarked against experimental spectroscopic data. acs.org

Elucidation of Reaction Energetics and Thermodynamic Favorability

Computational chemistry provides a direct means to calculate the thermodynamic properties of a reaction, determining its feasibility and the position of equilibrium. For reactions involving 2-ethyl-1,3-cyclopentadiene, such as its dimerization or Diels-Alder reactions, DFT can be used to compute the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

The dimerization of cyclopentadiene is a well-studied equilibrium. At room temperature, the dimer is favored, but the monomer can be obtained by heating (a retro-Diels-Alder reaction). nih.gov The thermodynamic parameters for the dimerization of 2-ethyl-1,3-cyclopentadiene would be influenced by the ethyl substituent.

Systematic studies on substituted cyclopentadienes have shown that substituent effects on reaction Gibbs free energies can be additive, allowing for the prediction of energetics for a wide range of reactions. acs.org For example, fluorine substitution at position 1 significantly lowers the product Gibbs free energies in certain Diels-Alder reactions. acs.org The ethyl group in 2-ethyl-1,3-cyclopentadiene would likewise have a predictable impact on the thermodynamics of its reactions.

Table 2: Calculated Thermodynamic Data for the Dimerization of Cyclopentadiene (Illustrative)

| Thermodynamic Parameter | Value (approx.) | Significance | Reference |

| ΔH° | -18 kcal/mol | Exothermic reaction | msu.edu |

| ΔS° | -37 cal/mol·K | Increase in order | msu.edu |

| ΔG° (298 K) | -7 kcal/mol | Spontaneous at room temperature | msu.edu |

Note: These values are for the parent cyclopentadiene and serve as a baseline for estimating the energetics of 2-ethyl-1,3-cyclopentadiene dimerization. The ethyl group would slightly modify these values.

Future Directions in 2 Ethyl 1,3 Cyclopentadiene Research

Development of Novel Synthetic Routes with Enhanced Regioselective Control

The precise control of substituent placement on the cyclopentadiene (B3395910) ring is a critical challenge that directly impacts the properties and applications of its derivatives. Future research will prioritize the development of synthetic methods that offer superior regioselective control in the synthesis of 2-ethyl-1,3-cyclopentadiene and related structures.

One promising avenue is the use of gold-catalyzed migratory cycloisomerization of vinylallenes, which has been shown to produce densely functionalized cyclopentadienes with high regioselectivity. acs.org This method involves a cascade of reactions, including a Nazarov-like cyclization and multiple rearrangements, offering a sophisticated approach to constructing specific isomers. acs.org Further exploration of this and similar transition-metal-catalyzed cycloisomerizations could lead to even more efficient and selective routes to 2-ethyl-1,3-cyclopentadiene.

Lewis acid catalysis also presents a powerful tool for controlling regioselectivity in Diels-Alder reactions involving substituted cyclopentadienes. By accelerating the desired cycloaddition pathway, Lewis acids can favor the formation of specific regioisomers that might not be accessible through purely thermal methods. nih.gov The strategic use of different Lewis acids and reaction conditions could be systematically investigated to fine-tune the synthesis of 2-ethyl-1,3-cyclopentadiene derivatives.

Furthermore, synthetic strategies starting from readily available precursors like 4-ketocyclopentene compounds are being developed for industrial-scale production of substituted cyclopentadienes. google.com These methods involve reduction of the keto group, conversion to a suitable leaving group, and subsequent base-induced elimination to form the diene. google.com Optimizing these steps for 2-ethyl-1,3-cyclopentadiene could provide a cost-effective and scalable manufacturing process.

Computational studies will play an increasingly vital role in this area. rsc.orgacs.org Density functional theory (DFT) calculations can be employed to investigate the transition states of various reaction pathways, providing insights into the factors that govern regioselectivity. rsc.org These theoretical predictions can guide the rational design of experiments, accelerating the discovery of new and improved synthetic methods.

Table 1: Comparison of Synthetic Strategies for Substituted Cyclopentadienes

| Synthetic Method | Key Features | Potential for Regiocontrol |

| Gold-Catalyzed Cycloisomerization | Migratory cycloisomerization of vinylallenes; mild reaction conditions. acs.org | High regioselectivity demonstrated for silyl-substituted cyclopentadienes. acs.org |

| Lewis Acid-Catalyzed Diels-Alder | Acceleration of cycloaddition; can favor specific regioisomers. nih.gov | Dependent on the choice of Lewis acid and dienophile. nih.gov |

| From 4-Ketocyclopentenes | Multi-step process involving reduction and elimination; suitable for industrial scale. google.com | Regioselectivity is determined by the initial substitution pattern of the ketocyclopentene. |

| Computational Design | Predictive modeling of reaction outcomes; rational design of catalysts and substrates. rsc.orgacs.org | High potential to guide the development of highly regioselective methods. |

Exploration of New Catalytic Systems for Highly Efficient Functionalization

The functionalization of the 2-ethyl-1,3-cyclopentadiene core is key to unlocking its full potential in various applications. Future research will focus on the discovery and development of new catalytic systems that can efficiently and selectively introduce a wide range of functional groups.

A significant area of interest is the C-H activation of cyclopentadienyl (B1206354) ligands in metal complexes. sonar.chacs.org Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. sonar.ch Applying these methodologies to 2-ethyl-1,3-cyclopentadiene could enable the direct introduction of functional groups at specific positions on the ring, bypassing the need for pre-functionalized starting materials. Computational studies can aid in understanding the intricate mechanisms of these reactions and in designing more effective catalysts. sonar.chacs.org

Palladium-catalyzed cross-coupling and functionalization reactions also hold considerable promise. While research has often focused on other cyclic systems, the principles of ligand-directed C-H functionalization could be adapted for 2-ethyl-1,3-cyclopentadiene. nih.gov This could involve the use of directing groups to guide the catalyst to a specific C-H bond, allowing for precise modification of the molecule.

The development of novel metallocene catalysts derived from 2-ethyl-1,3-cyclopentadiene is another critical research direction. google.comnih.gov The ethyl group on the cyclopentadienyl ligand can significantly influence the steric and electronic properties of the resulting metallocene, thereby affecting its catalytic activity and selectivity in olefin polymerization. rsc.org Future work will likely involve the synthesis and screening of a diverse range of 2-ethyl-1,3-cyclopentadiene-based metallocenes to identify catalysts with superior performance for producing polymers with desired properties.

Furthermore, low-valent titanium catalysts are being explored for small molecule activation and polymerization. nih.gov The development of titanium complexes bearing substituted cyclopentadienyl ligands, including 2-ethyl-1,3-cyclopentadiene, could lead to new catalytic systems for reactions such as CO2/epoxide copolymerization, offering a pathway to sustainable polymers. nih.gov

Advanced Material Design Incorporating 2-Ethyl-1,3-Cyclopentadiene Moieties

The unique structure of 2-ethyl-1,3-cyclopentadiene makes it an attractive building block for the design of advanced materials with tailored properties. Future research in this area will focus on incorporating this moiety into polymers and other functional materials.

A primary application lies in the field of metallocene-catalyzed polymerization. google.comgoogle.com Metallocenes derived from 2-ethyl-1,3-cyclopentadiene can act as highly efficient catalysts for the production of polyolefins like polyethylene (B3416737) and polypropylene. google.comrsc.org The ethyl substituent can influence the stereochemistry of the resulting polymer, leading to materials with specific tacticities and, consequently, distinct physical properties such as melting point, crystallinity, and mechanical strength. rsc.org The design of C1-symmetric metallocenes incorporating substituted cyclopentadienyl and indenyl ligands is a particularly active area of research for producing highly isotactic polypropylene. rsc.org

Another area of exploration is the synthesis of polymers with reactive end groups. Functionalized cyclopentadienes can be used to introduce specific functionalities at the chain ends of polymers. epo.org This allows for subsequent chemical modifications, such as cross-linking or grafting, to produce materials with enhanced performance characteristics. The use of 2-ethyl-1,3-cyclopentadiene in such applications could offer advantages in terms of reactivity and the properties of the final material.

Table 2: Potential Applications of 2-Ethyl-1,3-Cyclopentadiene in Materials Science

| Material Type | Role of 2-Ethyl-1,3-Cyclopentadiene | Potential Impact on Material Properties |

| Polyolefins | Ligand in metallocene catalysts. google.comrsc.org | Control over polymer tacticity, molecular weight, and mechanical properties. rsc.org |

| Reactive End-Group Polymers | Functionalizing agent for polymer chains. epo.org | Enables post-polymerization modification for enhanced material performance. |

| Novel Chromophores | Potential building block for extended π-systems. wikipedia.org | Could influence the optical and electronic properties of new materials. |

Interdisciplinary Research with Emerging Technologies and Green Chemistry Principles

The future of chemical research is intrinsically linked to the adoption of sustainable practices and the integration of cutting-edge technologies. The study of 2-ethyl-1,3-cyclopentadiene is no exception, with significant opportunities for interdisciplinary research that embraces green chemistry and emerging technological platforms.

A key focus of green chemistry is the use of renewable feedstocks. Recent research has demonstrated the feasibility of synthesizing cyclopentadiene and methylcyclopentadiene (B1197316) from biomass-derived sources like xylose and hemicellulose. nih.gov This two-step bio-route involves the initial production of cyclopentanone, followed by its conversion to the corresponding diene. nih.gov Extending this approach to the synthesis of 2-ethyl-1,3-cyclopentadiene could significantly reduce the environmental footprint associated with its production from fossil fuels.

The principles of atom economy and energy efficiency are also central to green chemistry. The development of highly efficient catalytic systems, as discussed in section 7.2, directly contributes to these goals by minimizing waste and reducing the energy requirements of chemical transformations. Future research will likely focus on developing catalysts that can operate under milder conditions and with higher turnover numbers.

Emerging technologies such as flow chemistry and high-throughput screening will play a crucial role in accelerating research in this area. Flow reactors can offer improved control over reaction parameters, leading to higher yields and selectivities. They also allow for safer handling of reactive intermediates and can be readily scaled up for industrial production. High-throughput screening techniques can be used to rapidly evaluate large libraries of catalysts and reaction conditions, speeding up the discovery of optimal systems for the synthesis and functionalization of 2-ethyl-1,3-cyclopentadiene.